N~1~-(4-bromo-3-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(4-bromo-3-chlorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C18H20BrClN2O3S and its molecular weight is 459.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.00665 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Glycinamide Derivatives in Peptide Synthesis
Research on glycinamide derivatives, such as those incorporating sugar amino acids, demonstrates their utility in the synthesis of peptides. These compounds are used to obtain highly stereoselective routes to dipeptides, incorporating anomeric α-azido acids. This suggests the potential of glycinamide derivatives, possibly including the compound , in the development of novel peptides with specific biological activities (Czifrák et al., 2005).
Sulfonyl and Aryl Groups in Organic Synthesis
Studies on sulfonyl and aryl groups, such as those found in N1-(4-bromo-3-chlorophenyl)-N2-(4-isopropylphenyl)-N2-(methylsulfonyl)glycinamide, have shown their significance in organic synthesis. These functionalities are crucial for the construction of complex molecules, including pharmaceuticals and agrochemicals. For instance, the synthesis of C-glycosides derived from pyrazole and isoxazole indicates the versatility of compounds bearing similar structural motifs in carbohydrate chemistry (Tronchet et al., 1969).
Phase-Transfer Catalysis Applications
The utility of glycinate derivatives in phase-transfer catalysis conditions to achieve high diastereoselectivity in reactions highlights the relevance of such compounds in synthetic chemistry. This suggests that N1-(4-bromo-3-chlorophenyl)-N2-(4-isopropylphenyl)-N2-(methylsulfonyl)glycinamide could be explored for its potential applications in stereocontrolled synthesis processes (López & Pleixats, 1998).
Potential in Medicinal Chemistry
The synthesis and evaluation of compounds for biological activities, such as anticonvulsant activity, demonstrate the potential of structurally complex glycinamides in medicinal chemistry. These studies suggest the compound could be of interest for the development of new therapeutic agents, given its unique structural features (Unverferth et al., 1998).
Properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O3S/c1-12(2)13-4-7-15(8-5-13)22(26(3,24)25)11-18(23)21-14-6-9-16(19)17(20)10-14/h4-10,12H,11H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEJDLZCYUMAAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)Br)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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